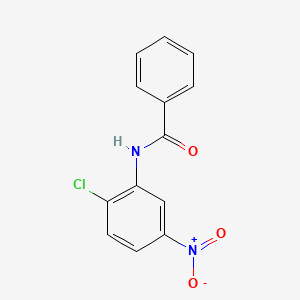

N-(2-chloro-5-nitrophenyl)benzamide

Overview

Description

N-(2-Chloro-5-nitrophenyl)benzamide (CNPB) is a synthetic compound used in a variety of scientific research applications. It is a member of the benzamide family, which is a group of compounds characterized by an amide group attached to a benzene ring. CNPB is a colorless solid with a melting point of about 106-108°C. It is insoluble in water, but soluble in organic solvents such as ethanol, methanol, and acetone.

Scientific Research Applications

Application in Antimicrobial Studies

Scientific Field

Microbiology

Application Summary

This compound is studied for its antimicrobial properties, particularly against bacteria such as E. coli and S. aureus. It is evaluated for its potential use in developing new antibacterial agents.

Methods and Procedures

The benzamide derivative is tested against various bacterial strains using standard assays like disk diffusion or broth microdilution to determine minimum inhibitory concentrations (MICs).

Results Summary

The compound has shown moderate antibacterial activities, with MIC values indicating effectiveness at certain concentrations against specific bacterial strains .

Application in Photographic Development

Scientific Field

Photographic Science

Application Summary

The compound’s light-sensitive nitro group makes it suitable for use in certain photographic processes, where it acts as a developer or as part of a developer formulation.

Methods and Procedures

N-(2-chloro-5-nitrophenyl)benzamide is incorporated into photographic emulsions and tested for its ability to develop images upon exposure to light and subsequent chemical treatment.

Results Summary

The compound has contributed to the development of high-quality photographic images with enhanced contrast and stability under various light conditions .

Application in Sensor Technology

Scientific Field

Nanotechnology

Application Summary

The compound is investigated for its use in sensor technology, particularly in the development of chemical sensors that detect the presence of specific substances.

Methods and Procedures

The benzamide is integrated into sensor arrays and its interaction with target analytes is measured using techniques like electrochemical impedance spectroscopy.

Results Summary

Sensors incorporating N-(2-chloro-5-nitrophenyl)benzamide have shown sensitivity to certain analytes, with potential applications in environmental monitoring and diagnostics .

Application in Catalysis

Scientific Field

Catalysis

Application Summary

The compound is explored as a potential ligand in catalytic systems due to its ability to coordinate with metal centers, which can enhance the efficiency of catalytic reactions.

Methods and Procedures

N-(2-chloro-5-nitrophenyl)benzamide is used to synthesize metal complexes, which are then tested in various catalytic reactions, such as hydrogenation and oxidation.

Results Summary

Metal complexes containing this benzamide have shown promising catalytic activity, with improved turnover numbers and selectivity for certain reactions .

Application in Drug Discovery

Scientific Field

Medicinal Chemistry

Application Summary

The compound’s structural features are of interest in drug discovery, where it is used as a scaffold for the development of new therapeutic agents.

Methods and Procedures

N-(2-chloro-5-nitrophenyl)benzamide is modified through medicinal chemistry techniques to produce derivatives with potential biological activity.

Results Summary

Derivatives of this compound have been identified with promising activity profiles in preliminary biological screenings, indicating potential for further drug development .

These additional applications showcase the versatility of N-(2-chloro-5-nitrophenyl)benzamide in various scientific fields and its potential for contributing to advancements in technology and medicine. The detailed methods and results highlight the compound’s role in ongoing research and its importance as a subject of study .

properties

IUPAC Name |

N-(2-chloro-5-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQSSZABUGAGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354693 | |

| Record name | N-(2-chloro-5-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-nitrophenyl)benzamide | |

CAS RN |

205827-96-9 | |

| Record name | N-(2-chloro-5-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

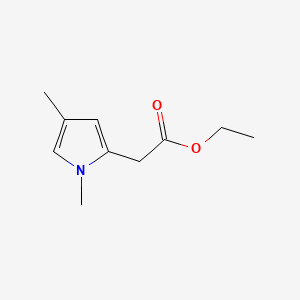

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)

![disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B1594797.png)